molecular formula C10H15N3O B3007456 2-Methyl-6-(piperidin-4-yloxy)pyrazine CAS No. 2167119-22-2

2-Methyl-6-(piperidin-4-yloxy)pyrazine

Cat. No.: B3007456
CAS No.: 2167119-22-2
M. Wt: 193.25
InChI Key: NKDHOTSPDSQTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(piperidin-4-yloxy)pyrazine (CAS 2167119-22-2) is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound belongs to the pyrazine family of heterocyclic compounds, which are versatile scaffolds in medicinal chemistry due to their electronic properties and ability to participate in diverse chemical interactions . The structure of pyrazines, featuring nitrogen atoms in the ring system, facilitates hydrogen bonding and metal coordination, which broadens their potential biological applications . Research into pyrazine derivatives has highlighted their significant potential in various therapeutic areas. Specifically, such compounds have garnered attention for their diverse biological activities, including promising results as antimicrobial agents and for exhibiting cytotoxicity against lung cancer cells in vitro . Pyrazine-based intermediates are frequently utilized in synthesizing novel target derivatives for biological evaluation, serving as key building blocks in the development of potent scaffolds . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyl-6-piperidin-4-yloxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDHOTSPDSQTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-4-yloxy)pyrazine typically involves the reaction of 2-methylpyrazine with 4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 2-Methyl-6-(piperidin-4-yloxy)pyrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-4-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring or the piperidine moiety.

    Substitution: Various substituted pyrazine derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Recent studies have highlighted the potential therapeutic applications of pyrazine derivatives, including 2-Methyl-6-(piperidin-4-yloxy)pyrazine. These compounds are often investigated for their biological activities, including:

  • Anticancer Activity : Pyrazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells and K562 leukemia cells, suggesting that 2-Methyl-6-(piperidin-4-yloxy)pyrazine could potentially possess similar properties .
  • Antimicrobial Properties : The presence of the piperidine moiety enhances the antimicrobial efficacy of pyrazine derivatives. Research indicates that certain pyrazine compounds show activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
  • Anti-inflammatory Effects : Some studies suggest that pyrazine derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Flavor and Fragrance Industry

The compound's aromatic properties make it suitable for applications in the flavor and fragrance industry. Alkylpyrazines, including derivatives like 2-Methyl-6-(piperidin-4-yloxy)pyrazine, are known for their distinctive flavors and odors, contributing to the sensory profiles of various food products. They are often used as flavoring agents due to their low odor thresholds and pleasant nutty or roasted notes .

Synthesis and Structural Variations

The synthesis of 2-Methyl-6-(piperidin-4-yloxy)pyrazine can be achieved through multicomponent reactions (MCRs), which are efficient methods for creating complex molecules with diverse biological activities. This synthetic approach allows for the exploration of various substituents on the pyrazine ring, potentially leading to new derivatives with enhanced pharmacological properties .

Case Studies

  • Anticancer Activity Study : A study focusing on pyrazine hybrids demonstrated that certain structural modifications led to increased cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutics . This highlights the potential of 2-Methyl-6-(piperidin-4-yloxy)pyrazine as a lead compound in drug discovery.
  • Antimicrobial Efficacy : Research conducted on similar piperidine-substituted pyrazines showed promising results against common pathogens such as E. coli and Staphylococcus aureus, indicating that 2-Methyl-6-(piperidin-4-yloxy)pyrazine may also possess comparable antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-yloxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety can enhance the compound’s binding affinity and specificity for certain biological targets, while the pyrazine ring can participate in various chemical interactions.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The following table summarizes structural and physicochemical properties of 2-methyl-6-(piperidin-4-yloxy)pyrazine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Methyl-6-(piperidin-4-yloxy)pyrazine 2-methyl, 6-piperidin-4-yloxy C₁₀H₁₅N₃O 193.25 Potential kinase inhibition, drug-like properties
2-Methyl-6-(1-propenyl)pyrazine 2-methyl, 6-(1-propenyl) C₈H₁₀N₂ 134.18 Semiochemical in mammal urine, roasted flavor contributor
2-Methyl-6-(methylthio)pyrazine 2-methyl, 6-methylthio C₆H₈N₂S 140.20 Flavor compound, low volatility
2,5-Dimethylpyrazine 2,5-dimethyl C₆H₈N₂ 108.14 Ubiquitous in Maillard reactions, popcorn-like aroma
2-Ethenyl-6-methylpyrazine 2-ethenyl, 6-methyl C₇H₈N₂ 120.15 Urinary VOC, signaling molecule

Key Observations :

  • Substituent Bulk and Polarity : The piperidin-4-yloxy group in the target compound increases steric hindrance and polarity compared to alkyl or alkenyl substituents (e.g., 2-methyl-6-(1-propenyl)pyrazine). This may reduce volatility and enhance solubility in polar solvents, making it suitable for pharmaceutical formulations .
  • Biological Relevance : Piperidine derivatives are common in bioactive molecules (e.g., kinase inhibitors ), suggesting the target compound could interact with enzyme active sites or receptors.

Biological Activity

2-Methyl-6-(piperidin-4-yloxy)pyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Molecular Formula: C13H18N4O
Molecular Weight: 246.31 g/mol
IUPAC Name: 2-Methyl-6-(piperidin-4-yloxy)pyrazine
CAS Number: 2167119-22-2

Synthesis

The synthesis of 2-Methyl-6-(piperidin-4-yloxy)pyrazine typically involves the reaction of piperidine derivatives with pyrazine intermediates. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

Biological Activity

The biological activities of 2-Methyl-6-(piperidin-4-yloxy)pyrazine have been investigated in several studies, focusing on its antimicrobial, antitumor, and neuroprotective properties.

Antimicrobial Activity

Research indicates that 2-Methyl-6-(piperidin-4-yloxy)pyrazine exhibits notable antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 mg/L
Escherichia coli250 mg/L
Pseudomonas aeruginosa>1000 mg/L

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In a study examining various pyrazine derivatives, 2-Methyl-6-(piperidin-4-yloxy)pyrazine was found to inhibit the proliferation of several cancer cell lines:

Cell Line IC50 (µM)
Oligodendroglioma0.489
Pancreatic carcinoma0.417
Hepatoblastoma0.336
Renal carcinoma0.307

The results indicate a promising potential for this compound in cancer therapy, particularly due to its ability to target specific pathways involved in tumor growth .

Neuroprotective Effects

Further investigations into the neuroprotective properties of 2-Methyl-6-(piperidin-4-yloxy)pyrazine have shown that it may exert protective effects against neurodegenerative diseases. The compound's mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .

Case Studies

  • Antimicrobial Efficacy Against Multidrug-Resistant Strains:
    A recent study highlighted the effectiveness of 2-Methyl-6-(piperidin-4-yloxy)pyrazine against multidrug-resistant strains of bacteria, demonstrating lower MIC values compared to traditional antibiotics. This positions the compound as a potential lead for new therapeutic strategies in combating antibiotic resistance .
  • In Vivo Tumor Growth Inhibition:
    In animal models, administration of 2-Methyl-6-(piperidin-4-yloxy)pyrazine resulted in significant tumor size reduction in xenograft models of pancreatic cancer. The study noted an increase in apoptotic markers within tumor tissues, suggesting an effective mechanism through which the compound exerts its anticancer effects .

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-(piperidin-4-yloxy)pyrazine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives can react with pyrazine precursors under reflux conditions. Key parameters include:
  • Solvent selection : Ethanol or dioxane is often used for solubility and stability of intermediates .
  • Temperature : Reflux (~80–100°C) is critical for cyclization and reducing side reactions .
  • Catalysts : Bases like piperidine or triethylamine are employed to deprotonate intermediates and drive reactions .
  • Purification : Heated silica gel chromatography (60°C) with cyclohexane/ethyl acetate mixtures improves separation of polar isomers .

Q. Which spectroscopic techniques are essential for characterizing 2-Methyl-6-(piperidin-4-yloxy)pyrazine?

  • Methodological Answer :
  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify substitution patterns on the pyrazine and piperidine rings. Aromatic protons typically appear at δ 8.0–9.0 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 224.13) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How do researchers address solubility challenges for in vitro assays involving this compound?

  • Methodological Answer :
  • Solvent systems : Use DMSO for stock solutions (≤10 mM), diluted in PBS or cell culture media .
  • Surfactants : Polysorbate-80 (0.1%) enhances solubility in aqueous buffers .
  • Physicochemical data : LogP ~1.8 (predicted) suggests moderate hydrophobicity; adjust pH to 6–7 for optimal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate intermediate instability during synthesis?

  • Methodological Answer :
  • Temperature control : Lower reaction temperatures (40–60°C) reduce decomposition of acid-sensitive intermediates .
  • In-situ quenching : Immediate neutralization with weak acids (e.g., acetic acid) stabilizes reactive intermediates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups for piperidine amines to prevent undesired side reactions .

Q. What computational approaches predict the pharmacokinetic properties of 2-Methyl-6-(piperidin-4-yloxy)pyrazine?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% predicted) and blood-brain barrier permeability (low) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes) using PDB structures .
  • QSAR models : Correlate substituent effects (e.g., piperidine methylation) with solubility and metabolic stability .

Q. How do researchers resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :
  • 2D-NMR : HSQC and HMBC correlations distinguish between regioisomers (e.g., 3,5- vs. 3,6-substituted pyrazines) .
  • X-ray crystallography : Resolves ambiguous NOE signals by confirming crystal packing and bond angles .
  • Dynamic HPLC : Chiral columns separate enantiomers if asymmetric centers are present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.